

SJ995973 impact on global protein expression

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Compound of Interest

Compound Name: SJ995973

Cat. No.: B12429959

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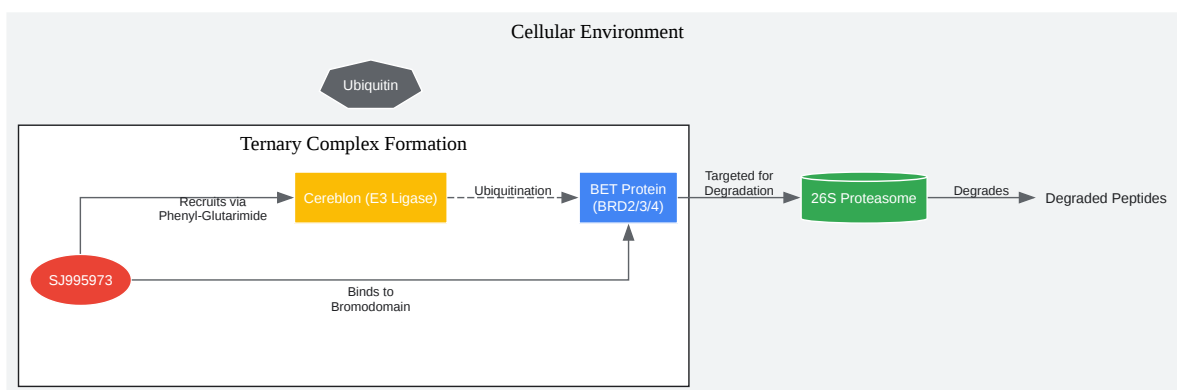
Technical Support Center: SJ995973

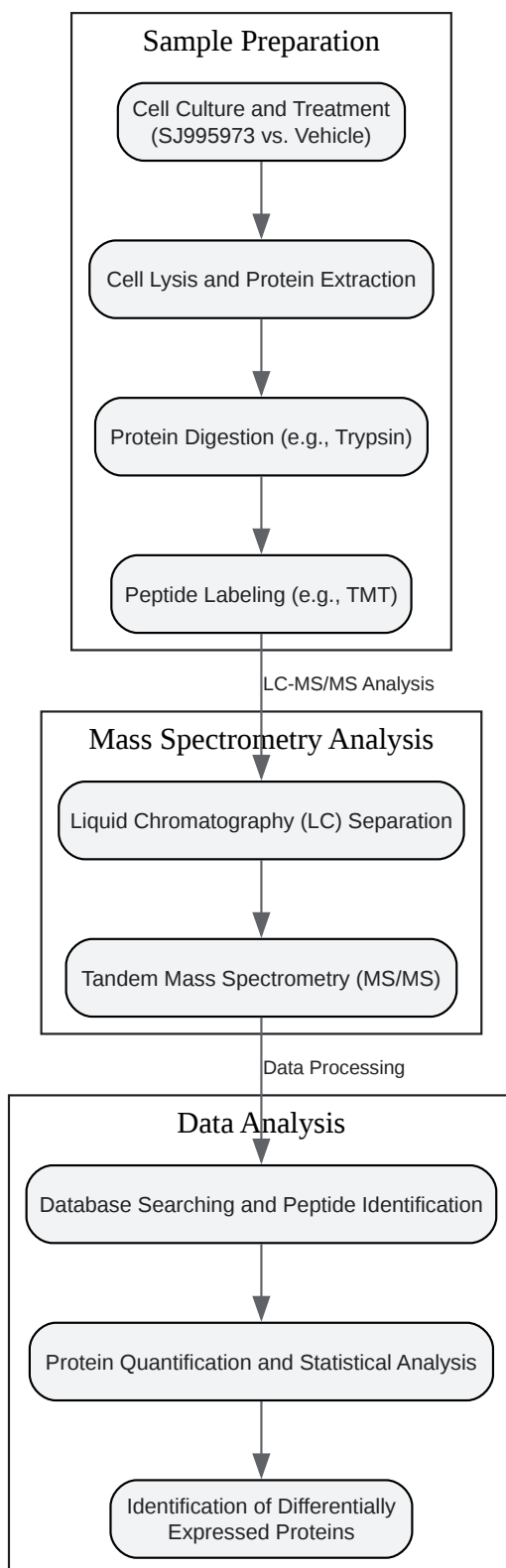
For Researchers, Scientists, and Drug Development Professionals

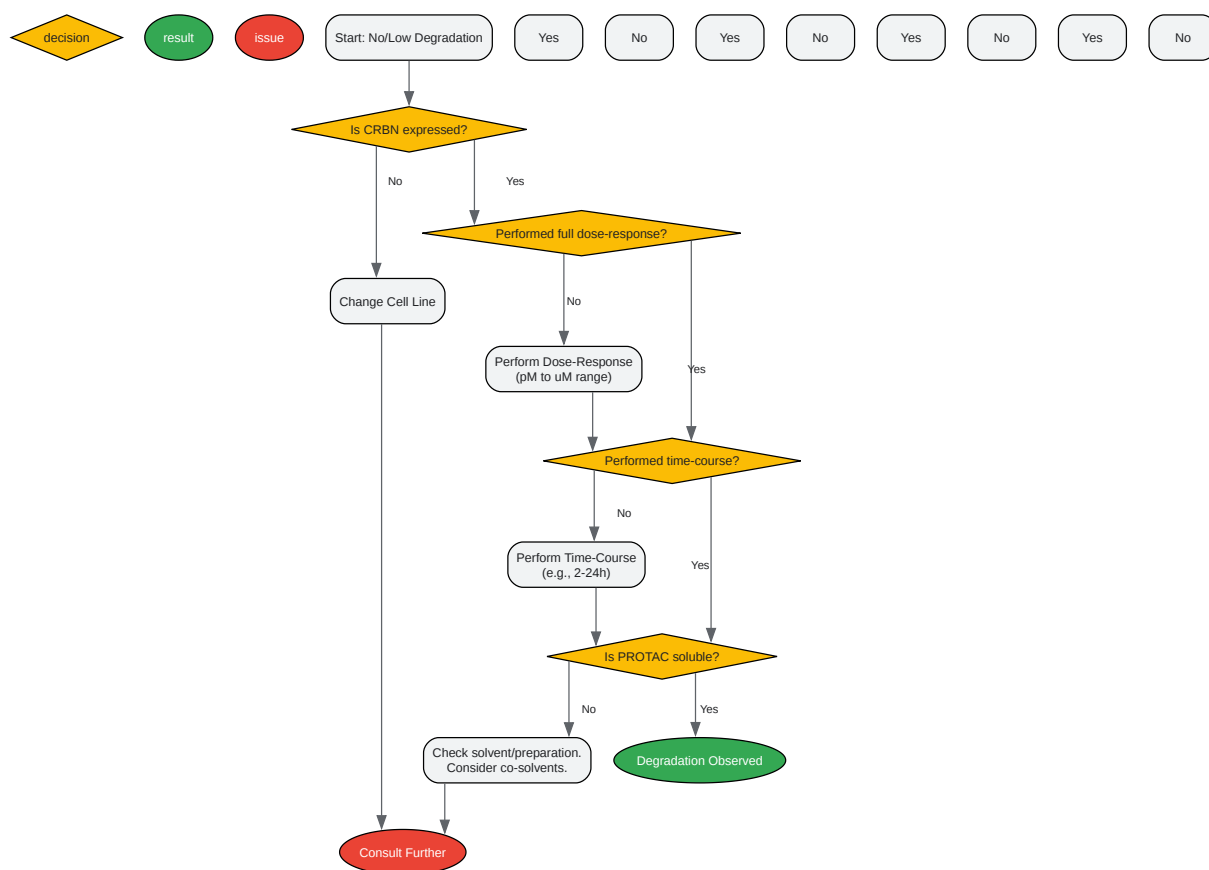
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing **SJ995973** in your research. **SJ995973** is a highly potent, selective, and stable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).

Mechanism of Action

SJ995973 is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. A key feature of **SJ995973** is its novel phenyl-glutarimide moiety that binds to Cereblon, providing enhanced chemical stability compared to immunomodulatory imide drug (IMiD)-based PROTACs.^{[1][2][3]}







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References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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